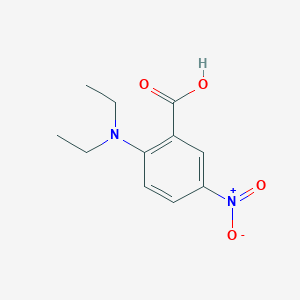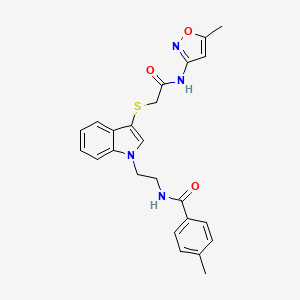
4-(2-(2-((2-((4-Metoxi fenil)amino)-2-oxo etil)tio)tiazol-4-il)acetamido)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(2-((2-((4-Methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide is a useful research compound. Its molecular formula is C21H20N4O4S2 and its molecular weight is 456.54. The purity is usually 95%.
BenchChem offers high-quality 4-(2-(2-((2-((4-Methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(2-((2-((4-Methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Actividad Biológica: 4-(2-(2-((2-((4-Metoxi fenil)amino)-2-oxo etil)tio)tiazol-4-il)acetamido)benzamida exhibe propiedades anticancerígenas. Se ha probado contra varias líneas celulares cancerosas, mostrando citotoxicidad y efectos inhibitorios sobre el crecimiento tumoral .
- Importancia: El estrés oxidativo juega un papel en diversas enfermedades. Este compuesto, específicamente 4-amino-5-benzoil-2-(4-metoxi fenil-amino)tiazol, ha demostrado potencial antioxidante .
- Observaciones: Algunos derivados de 2-aminotiazol, incluido este compuesto, exhiben actividad antimicrobiana. Su efectividad contra bacterias y hongos merece una mayor exploración .
- Mecanismo: N-(2,4-dimetoxi fenil)-4-(4-metoxi fenil)-1,3-tiazol-2-amina (un derivado de nuestro compuesto) inhibe potentemente la polimerización de tubulina .
Actividad Anticancerígena
Propiedades Antioxidantes
Efectos Antimicrobianos
Actividad Antiinflamatoria
Inhibición de la Polimerización de Tubulina
Estrategias Sintéticas Noveles
En resumen, this compound es prometedor en diversos campos, desde la terapia del cáncer hasta la modulación de la inflamación. Sin embargo, se necesita más investigación para desbloquear completamente su potencial. 🌟
Mecanismo De Acción
Target of Action
It is known that 2-aminothiazole derivatives, which this compound is a part of, have been associated with a wide range of biological activities . They have shown potent and selective nanomolar inhibitory activity against various human cancerous cell lines .
Mode of Action
One of the 2-aminothiazole derivatives, n-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, has been reported to inhibit tubulin polymerization, disrupting tubulin microtubule dynamics in a manner similar to ca-4
Biochemical Pathways
For instance, a synthesized derivative 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole has been indicated to have important antioxidant properties , suggesting that it might be involved in the oxidative stress pathway.
Result of Action
Given the reported activities of similar 2-aminothiazole derivatives, it can be inferred that this compound might exhibit anticancer, antioxidant, antimicrobial, and anti-inflammatory activities .
Análisis Bioquímico
Biochemical Properties
It is known that 2-aminothiazole derivatives can interact with various enzymes and proteins . For instance, one derivative, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, has been shown to inhibit tubulin polymerization .
Cellular Effects
Similar 2-aminothiazole derivatives have been shown to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
4-[[2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S2/c1-29-17-8-6-15(7-9-17)24-19(27)12-31-21-25-16(11-30-21)10-18(26)23-14-4-2-13(3-5-14)20(22)28/h2-9,11H,10,12H2,1H3,(H2,22,28)(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAOIBCGYLJYEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2496576.png)


![8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/new.no-structure.jpg)

![1,3,5-trimethyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1H-pyrazole-4-sulfonamide](/img/structure/B2496586.png)


![4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione](/img/structure/B2496589.png)


![(E)-ethyl 2-(6-chloro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2496595.png)
